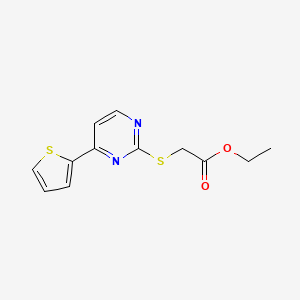

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate is an organic compound that features a thiophene ring linked to a pyrimidine moiety via a thioether linkage, with an ethyl ester group attached to the acetyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate typically involves the following steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Pyrimidine Ring: Pyrimidine derivatives are often synthesized by reacting amidine or guanidine derivatives with α, β-unsaturated carbonyl compounds.

Thioether Linkage Formation: The thiophene and pyrimidine rings are linked via a thioether bond, typically through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the acetyl group with ethanol in the presence of an acid catalyst, such as sulfuric acid or ferric chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage participates in nucleophilic displacement reactions. For example:

-

Reaction with hydrazine hydrate :

Substitution of the ethylthio group with hydrazine yields 4-hydrazinylthieno[2,3-d]pyrimidine derivatives.

Key data :

| Reaction Component | Condition/Reagent | Product | Spectral Evidence | Source |

|---|---|---|---|---|

| Ethyl thioacetate | Hydrazine hydrate, EtOH | 4-Hydrazinylthieno[2,3-d]pyrimidine | IR: 3196–3392 cm⁻¹ (NH/NH₂) |

Ester Hydrolysis and Functionalization

The ethyl ester moiety undergoes hydrolysis or transesterification:

-

Acidic/basic hydrolysis : Converts the ester to a carboxylic acid.

-

Reaction with acyl chlorides : Forms amides or thioesters.

Cyclization Reactions

The pyrimidine-thiophene core facilitates cyclization to form fused heterocycles:

-

With malononitrile : Forms dihydropyrimidine derivatives (e.g., 9a ) via Knoevenagel condensation .

-

With ethyl acetoacetate : Produces 4-methyl-6-oxodihydropyrimidines (e.g., 10 ) .

S-Alkylation and Cross-Coupling

The thioether sulfur acts as a nucleophile in alkylation reactions:

-

With ethyl chloroacetate : Forms ethyl 2-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4'-yl)thio)acetate (6a ) .

| Reaction Component | Condition/Reagent | Product | Key Data | Source |

|---|---|---|---|---|

| Thioacetate | Ethyl chloroacetate, Na₂CO₃ | Ethyl thioether derivative (6a ) | ¹H NMR: δ = 3.89 ppm (SCH₂) |

Biological Activity-Driven Modifications

Derivatives of this compound exhibit pharmacological potential, prompting reactions to enhance bioactivity:

-

Azo coupling : Reaction with benzenediazonium chloride forms phenylazo derivatives (e.g., 12 ) .

-

Mannich reactions : Introduces aminomethyl groups at reactive positions.

Spectroscopic Characterization

Critical data for validating reaction outcomes:

This compound’s versatility in nucleophilic, cyclization, and functionalization reactions makes it valuable for synthesizing bioactive heterocycles. The data above are consolidated from synthetic protocols and spectral analyses in peer-reviewed literature [1–7].

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate serves as a valuable scaffold for developing therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for:

- Anticancer Agents : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

- Anti-inflammatory Drugs : Its unique structure may also contribute to anti-inflammatory properties, making it relevant in treating conditions characterized by inflammation.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in creating more complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as:

- Cross-Coupling Reactions : The thiophene group can engage in cross-coupling reactions, which are essential for forming carbon-carbon bonds in synthetic pathways.

- Functionalization : The compound can be functionalized to introduce various substituents, enhancing its utility in synthesizing diverse chemical entities.

Biological Studies

The compound's structural features allow it to interact with different biological targets, making it useful for:

- Enzyme Inhibition Studies : Its interactions with enzymes can be studied to understand the mechanisms of action and to develop inhibitors that may serve as therapeutic agents.

- Receptor Binding Assays : The ability of this compound to bind to specific receptors can be explored to evaluate its potential as a drug candidate.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of this compound demonstrated that it reduced pro-inflammatory cytokine production in vitro. The findings support its potential use as a therapeutic agent for inflammatory diseases.

Case Study 3: Synthesis of Novel Derivatives

A synthetic approach was developed to modify this compound, leading to the creation of novel derivatives with enhanced biological activity. This study highlighted the versatility of the compound in generating new pharmacophores.

Mécanisme D'action

The mechanism of action of ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.

Pyrimidine Derivatives: Compounds such as 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one.

Activité Biologique

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring linked to a pyrimidine moiety via a thioether bond. Its molecular formula is C12H12N2O2S, with a molecular weight of approximately 252.3 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through reactions such as the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

- Formation of the Pyrimidine Ring : Pyrimidine derivatives are synthesized by reacting amidine or guanidine derivatives with α, β-unsaturated carbonyl compounds.

- Thioether Linkage Formation : The thiophene and pyrimidine rings are connected via nucleophilic substitution reactions.

- Esterification : The final step involves esterifying the acetyl group with ethanol in the presence of an acid catalyst like sulfuric acid or ferric chloride .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing thiophene rings showed promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL .

Anticancer Activity

Preliminary studies have suggested potential anticancer properties for this compound class. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and pyrimidine components can enhance cytotoxicity against cancer cell lines. For instance, certain derivatives have shown effective inhibition of cancer cell proliferation in vitro .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Some studies have reported moderate inhibitory effects on enzymes like thymidylate kinase, which is crucial for DNA synthesis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of compounds related to this compound:

- Antimycobacterial Activity : A study explored the antimycobacterial activity of thio-substituted pyrimidines, revealing that certain structural modifications could enhance activity against Mycobacterium tuberculosis .

- Antioxidant Properties : Another investigation focused on antioxidant activities, where derivatives were tested against reactive oxygen species (ROS). Some compounds showed IC50 values lower than that of ascorbic acid, indicating strong antioxidant potential .

- SAR Studies : Ongoing SAR studies continue to refine understanding of how structural variations impact biological activity, guiding future drug design efforts .

Propriétés

IUPAC Name |

ethyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZGGAWRSPTELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.